molecular formula C22H20N2 B12197983 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 55626-14-7

2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B12197983
CAS No.: 55626-14-7
M. Wt: 312.4 g/mol
InChI Key: SDDSPCJRSZADIQ-UHFFFAOYSA-N
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Description

2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process. In this method, aromatic o-diamines react with ketones under mild conditions to produce 1,5-benzodiazepines in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimization of reaction conditions are crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.

Scientific Research Applications

2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,4-diphenyl-1,3-dihydro-1,5-benzodiazepine
  • 2-Methyl-2,4-diphenyl-1H,3H-benzo[b]1,4-diazepine
  • 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepine

Uniqueness

2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of both methyl and diphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55626-14-7

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-2,4-diphenyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C22H20N2/c1-22(18-12-6-3-7-13-18)16-21(17-10-4-2-5-11-17)23-19-14-8-9-15-20(19)24-22/h2-15,24H,16H2,1H3

InChI Key

SDDSPCJRSZADIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C3=CC=CC=C3)C4=CC=CC=C4

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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